molecular formula C27H28N2O4 B11089749 2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione

2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11089749
M. Wt: 444.5 g/mol
InChI Key: HKNPARQSRNOBBT-UHFFFAOYSA-N
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Description

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common method includes the acylation of dimedone with acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under an argon atmosphere for 48 hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the isoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(2-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(2-methylphenyl)iminobutyl]isoindole-1,3-dione

InChI

InChI=1S/C27H28N2O4/c1-17-9-4-7-12-20(17)28-21(24-22(30)15-27(2,3)16-23(24)31)13-8-14-29-25(32)18-10-5-6-11-19(18)26(29)33/h4-7,9-12,30H,8,13-16H2,1-3H3

InChI Key

HKNPARQSRNOBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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